molecular formula C39H70O4 B14258106 3,5-Bis(hexadecyloxy)benzoic acid CAS No. 308349-86-2

3,5-Bis(hexadecyloxy)benzoic acid

Cat. No.: B14258106
CAS No.: 308349-86-2
M. Wt: 603.0 g/mol
InChI Key: JTIBXVCDHQQGJW-UHFFFAOYSA-N
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Description

3,5-Bis(hexadecyloxy)benzoic acid is an organic compound with the molecular formula C39H70O4. It is a derivative of benzoic acid, where two hexadecyloxy groups are attached to the 3 and 5 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(hexadecyloxy)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with hexadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(hexadecyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Bis(hexadecyloxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of specialty polymers and coatings

Mechanism of Action

The mechanism of action of 3,5-Bis(hexadecyloxy)benzoic acid involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(hexadecyloxy)benzoic acid is unique due to its long alkyl chains, which impart hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of surfactants and emulsifiers .

Properties

CAS No.

308349-86-2

Molecular Formula

C39H70O4

Molecular Weight

603.0 g/mol

IUPAC Name

3,5-dihexadecoxybenzoic acid

InChI

InChI=1S/C39H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-37-33-36(39(40)41)34-38(35-37)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35H,3-32H2,1-2H3,(H,40,41)

InChI Key

JTIBXVCDHQQGJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCCCCCCCCCC

Origin of Product

United States

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